N-(3,4-dichlorophenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide
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Overview
Description
N-(3,4-dichlorophenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide is a synthetic organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group. This particular compound features a dichlorophenyl group and a hydroxynaphthalenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide typically involves the condensation of 3,4-dichloroaniline with 2-hydroxy-1-naphthaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reacted with oxalyl chloride to form the final oxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]oxamide
- N-(3,4-dichlorophenyl)-N’-[(E)-(2-hydroxybenzylideneamino]oxamide
- N-(3,4-dichlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide
Uniqueness
N-(3,4-dichlorophenyl)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide is unique due to the presence of both the dichlorophenyl and hydroxynaphthalenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its stability under various conditions.
Properties
Molecular Formula |
C19H13Cl2N3O3 |
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Molecular Weight |
402.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide |
InChI |
InChI=1S/C19H13Cl2N3O3/c20-15-7-6-12(9-16(15)21)23-18(26)19(27)24-22-10-14-13-4-2-1-3-11(13)5-8-17(14)25/h1-10,25H,(H,23,26)(H,24,27)/b22-10+ |
InChI Key |
SMWAWTSLYXZQTM-LSHDLFTRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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